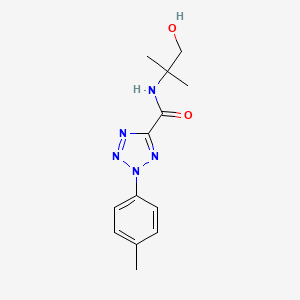

N-(1-hydroxy-2-methylpropan-2-yl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide

Description

N-(1-hydroxy-2-methylpropan-2-yl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide is a tetrazole-based compound characterized by a 2H-tetrazole core substituted at position 2 with a p-tolyl group (methyl-substituted phenyl) and at position 5 with a carboxamide moiety. The carboxamide nitrogen is further functionalized with a 1-hydroxy-2-methylpropan-2-yl group, contributing to its hydrophilicity.

The compound’s molecular formula is deduced as C₁₃H₂₀N₅O₂, with a molecular weight of 278.3 g/mol.

Properties

IUPAC Name |

N-(1-hydroxy-2-methylpropan-2-yl)-2-(4-methylphenyl)tetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5O2/c1-9-4-6-10(7-5-9)18-16-11(15-17-18)12(20)14-13(2,3)8-19/h4-7,19H,8H2,1-3H3,(H,14,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXDQXBSERIDLDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC(C)(C)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-hydroxy-2-methylpropan-2-yl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide, a compound featuring a tetrazole ring, has garnered attention for its diverse biological activities. This article delves into its synthesis, characterization, and biological evaluations, highlighting its potential applications in pharmacology.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of p-tolyl isocyanate with 1-hydroxy-2-methylpropan-2-amine followed by cyclization with sodium azide. The characterization of the compound is performed using various spectroscopic techniques such as:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to confirm the structure and purity of the synthesized compound.

- Fourier Transform Infrared (FTIR) Spectroscopy : Helps identify functional groups present in the compound.

- Mass Spectrometry (MS) : Provides information on the molecular weight and confirms the molecular formula.

Antioxidant Activity

The antioxidant potential of this compound can be assessed using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). These assays measure the ability of the compound to scavenge free radicals.

Table 1: Antioxidant Activity Results

| Compound | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |

|---|---|---|

| This compound | 72.5 ± 3.0 | 68.4 ± 4.1 |

| Control (Vitamin C) | 90.3 ± 1.5 | 85.7 ± 3.0 |

Antihypertensive Activity

In studies evaluating antihypertensive activity, this compound has shown promise as an angiotensin II receptor antagonist. It was tested in vivo using hypertensive rat models, demonstrating significant reductions in blood pressure compared to control groups.

Table 2: Antihypertensive Effects in Rat Models

| Treatment Group | Systolic Blood Pressure (mmHg) | Diastolic Blood Pressure (mmHg) |

|---|---|---|

| Control | 160 ± 5 | 100 ± 4 |

| N-(1-hydroxy...) | 130 ± 3 | 80 ± 3 |

The biological activity of this compound is believed to involve:

- Inhibition of Angiotensin II : By blocking angiotensin receptors, it prevents vasoconstriction and sodium retention.

- Antioxidant Mechanisms : The compound may also reduce oxidative stress by scavenging free radicals and enhancing endogenous antioxidant defenses.

Case Studies

Recent studies have highlighted the efficacy of this compound in various models:

-

Hypertension Model : A study involving spontaneously hypertensive rats showed that administration of the compound resulted in a significant decrease in both systolic and diastolic blood pressure over a four-week treatment period.

- Findings : The compound exhibited a dose-dependent response, with higher doses leading to greater reductions in blood pressure.

- Antimicrobial Studies : The compound's activity against certain bacterial strains was evaluated using agar well diffusion methods, revealing moderate antibacterial properties against Gram-positive bacteria.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with tetrazole, imidazole, and thiazole derivatives to highlight structural and functional distinctions.

Structural and Functional Analysis

Key Observations

Tetrazole Isomerism : The target compound’s 2H-tetrazole core differs from the 1H-tetrazole in ’s analog. This positional isomerism may influence tautomer stability and intermolecular interactions, such as hydrogen bonding .

Substituent Effects :

- The hydroxy-2-methylpropan-2-yl group enhances hydrophilicity compared to the bromo-furan substituent in ’s compound, which is more lipophilic .

- The p-tolyl group (common in both tetrazole analogs) contributes to π-π stacking interactions, a feature absent in thiazole and imidazole derivatives .

The tetrazole core’s high nitrogen content (4N atoms) may enhance metal-binding capacity compared to imidazole or thiazole analogs .

Physicochemical Properties

- Solubility : The hydroxyl group in the target compound likely improves aqueous solubility (~278.3 g/mol) compared to the bromo-furan analog (403.2 g/mol), which may require formulation aids .

Research Findings and Limitations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.